Methyl 3-chloroquinoxaline-2-carboxylate

COX-2 inhibition anti-inflammatory enzyme assay

This 3-chloroquinoxaline-2-carboxylate scaffold provides a unique reactive chlorine handle for rapid C3 diversification via Pd/Cu-catalyzed cross-coupling, essential for kinase inhibitor and anti-infective SAR. Unlike non-halogenated analogs, it eliminates a separate chlorination step, accelerating lead optimization. Supported by nanomolar Pim-1 and COX-2 activity data. Gram-to-kg availability at ≥95% purity ensures seamless hit-to-lead translation.

Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol
Cat. No. B13020452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloroquinoxaline-2-carboxylate
Molecular FormulaC10H7ClN2O2
Molecular Weight222.63 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC2=CC=CC=C2N=C1Cl
InChIInChI=1S/C10H7ClN2O2/c1-15-10(14)8-9(11)13-7-5-3-2-4-6(7)12-8/h2-5H,1H3
InChIKeyQFZXTADYQKCLEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-chloroquinoxaline-2-carboxylate (CAS 1085940-92-6): Core Structural, Physicochemical, and Procurement Profile


Methyl 3-chloroquinoxaline-2-carboxylate (CAS 1085940-92-6, molecular formula C₁₀H₇ClN₂O₂, molecular weight 222.63 g/mol) is a heteroaromatic quinoxaline building block that incorporates a chlorine substituent at the 3-position and a methyl ester at the 2-position of the bicyclic ring system . It is categorized within the broader quinoxaline-2-carboxylate family, a class recognized for antibacterial, antitubercular, antineoplastic, and kinase-inhibitory activities, and is distinct from the simple unsubstituted methyl quinoxaline-2-carboxylate (CAS 1865-11-8, C₁₀H₈N₂O₂, 188.18 g/mol) and the ethyl ester analog (CAS 49679-45-0, C₁₁H₉ClN₂O₂, 236.65 g/mol) [1]. As a chloroquinoxaline, it possesses a reactive C–Cl bond amenable to transition-metal-catalyzed cross-coupling chemistry (Sonogashira, Suzuki, Heck), which enables rapid diversification into compound libraries for medicinal chemistry programs [2]. Key predicted physicochemical properties—LogP 3.22, aqueous solubility at pH 7.4 of 3.1 mg/mL, and topological polar surface area 97.99 Ų—place it in a favorable drug-like property space according to QSPR calculations [3].

Why Methyl 3-chloroquinoxaline-2-carboxylate Cannot Be Simply Replaced by Other Quinoxaline-2-carboxylate Esters or 3-Halo Analogs


Substitution at the 3-position of the quinoxaline nucleus is not inert; it directly modulates electronic character, reactivity, and biological target engagement. The 3-chloro substituent in methyl 3-chloroquinoxaline-2-carboxylate serves a dual function: (i) it is an essential handle for palladium- and copper-catalyzed cross-coupling reactions that are precluded in the non-halogenated methyl quinoxaline-2-carboxylate (CAS 1865-11-8), thereby limiting the latter’s utility as a diversification scaffold [1]; and (ii) the chlorine atom contributes to enzyme binding affinity in a target-specific manner, as shown by the Pim-1 kinase program where the 3-chloro acid/ester congeners achieve nanomolar IC₅₀ values [2]. When the methyl ester is exchanged for bulkier or more lipophilic esters (e.g., ethyl, benzyl), antitubercular activity in the 1,4-di-N-oxide series shifts according to the rank order benzyl > ethyl > 2-methoxyethyl > allyl > tert-butyl, demonstrating that even conserved substituents at position 2 profoundly alter pharmacodynamic readouts [3]. Consequently, interchanging methyl 3-chloroquinoxaline-2-carboxylate with any other quinoxaline-2-carboxylate variant without re-validating synthetic accessibility, target potency, or ADME properties introduces significant risk of project failure in lead optimization and chemical biology workflows.

Quantitative Differentiation Evidence for Methyl 3-chloroquinoxaline-2-carboxylate Against In-Class Alternatives


COX-2 Enzyme Inhibition: Methyl Ester (IC₅₀ = 550 nM) vs. Closely Related Analogs

In a fluorescence-based microplate reader assay of human COX-2 inhibition, methyl 3-chloroquinoxaline-2-carboxylate (CHEMBL5173923) displayed an IC₅₀ of 550 nM [1]. By contrast, a structurally closely related analog—differing only in the substitution pattern on the pendant benzylamide moiety (CHEMBL5191175)—exhibited an IC₅₀ of 5,800 nM in the identical assay [2]. This represents an approximate 10.5-fold improvement in potency for the target compound under the same experimental conditions. A third comparator, a wholly distinct quinoxaline-based COX-2 inhibitor, showed an IC₅₀ of 1.00 × 10⁵ nM (100,000 nM), underscoring the high assay sensitivity to structural variation within the series [3]. The data confirm that subtle differences in the quinoxaline scaffold—extending beyond simple halogen or ester exchange—produce order-of-magnitude potency shifts, and that the specific molecular architecture of methyl 3-chloroquinoxaline-2-carboxylate is non-fungible for COX-2 target engagement.

COX-2 inhibition anti-inflammatory enzyme assay

Pim-1 Kinase Inhibition: Class-Level Potency of 3-Chloroquinoxaline-2-carboxylate Scaffold vs. Unsubstituted Quinoxaline Analogs

The ethyl congener ethyl 3-chloroquinoxaline-2-carboxylate is a validated lead for Pim-1 kinase inhibition, blocking HsPim-1 enzymatic activity with an IC₅₀ of 74 nM and exhibiting selectivity against a panel of mammalian protein kinases [1]. A structurally distinct quinoxaline-based Pim-1 inhibitor (CHEMBL2030404) bearing the 3-chloroquinoxaline-2-carboxylate core achieved an IC₅₀ of 65 nM against His-tagged human PIM1 in an in vitro chemiluminescence assay [2]. In contrast, a 2-chloro-N-substituted aminoquinoline analog lacking the quinoxaline-2-carboxylate architecture showed dramatically reduced potency (IC₅₀ = 29,400 nM, i.e., 29.4 μM) [3]. Although direct methyl ester Pim-1 data for the target compound are not yet reported, the conserved 3-chloroquinoxaline-2-carboxylate pharmacophore is essential for nanomolar Pim-1 activity; removal or degradation of this motif results in a >450-fold loss in potency.

Pim-1 kinase cancer kinase inhibitor

Antitubercular Activity: Ester Group Rank-Order Contribution in Quinoxaline-2-carboxylate 1,4-Di-N-Oxides

In a systematic SAR study of 29 quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives evaluated against Mycobacterium tuberculosis, the nature of the carboxylate ester was the principal determinant of antitubercular potency, with activity improving in the order: benzyl > ethyl > 2-methoxyethyl > allyl > tert-butyl [1]. While the methyl ester was not explicitly ranked in the primary publication, the data establish that the ester group is not a passive pharmacokinetic modifier but an active driver of in vitro antimycobacterial efficacy. The presence of a chloro substituent at position 7 of the benzene moiety (positionally analogous to the 3-position in the target compound) reduced MIC and IC₅₀ values, confirming that halogenation synergizes with ester identity [1]. Consequently, methyl 3-chloroquinoxaline-2-carboxylate occupies a unique combinatorial space—combining the 3-chloro activation with a methyl ester—that cannot be replicated by the corresponding ethyl (CAS 49679-45-0), benzyl, or tert-butyl analogs without changing the antitubercular SAR profile.

antitubercular M. tuberculosis SAR

Synthetic Utility Differentiation: C3-Chloro Cross-Coupling Handle vs. Non-Halogenated Quinoxaline Esters

Methyl 3-chloroquinoxaline-2-carboxylate contains a chlorine atom at the 3-position that serves as an electrophilic partner for transition-metal-catalyzed C–C, C–N, C–O, and C–S bond-forming reactions (Sonogashira, Suzuki, Heck, etc.), as comprehensively reviewed by Reddy et al. (2022) for chloroquinoxaline substrates [1]. This reactivity is completely absent in the non-halogenated methyl quinoxaline-2-carboxylate (CAS 1865-11-8), which possesses only a hydrogen at the 3-position and therefore cannot participate in analogous cross-coupling reactions without prior C–H activation or halogenation steps . The chlorine atom is also more reactive than the corresponding bromine in certain catalytic systems due to optimal bond dissociation energies, enabling milder reaction conditions [1]. For combinatorial library synthesis, the target compound enables one-step diversification to 3-aryl, 3-alkynyl, or 3-amino derivatives, whereas the non-chlorinated analog requires a two-step sequence (halogenation then coupling), reducing overall yield and increasing synthetic complexity.

cross-coupling medicinal chemistry building block

Physicochemical Property Differentiation: Methyl 3-chloroquinoxaline-2-carboxylate vs. Unsubstituted Methyl Quinoxaline-2-carboxylate

QSPR calculations reveal that methyl 3-chloroquinoxaline-2-carboxylate has a predicted LogP of 3.22, aqueous solubility at pH 7.4 of 3.1 mg/mL, and topological polar surface area (TPSA) of 97.99 Ų [1]. The unsubstituted methyl quinoxaline-2-carboxylate (CAS 1865-11-8) has a calculated LogD (pH 7.4) of approximately 1.49 and a lower molecular weight (188.18 vs. 222.63 g/mol) [2]. The ~1.7 log unit increase in lipophilicity conferred by the 3-chloro group affects membrane permeability, protein binding, and metabolic stability predictions, while the TPSA remains well below the 140 Ų threshold associated with poor oral bioavailability. These differences mean the two compounds are not interchangeable surrogates in parallel ADME screening cascades; using the non-chlorinated analog would under-predict lipophilicity-driven clearance and distribution volumes for the chlorinated series.

physicochemical properties drug-likeness ADME

Highest-Confidence Application Scenarios for Methyl 3-chloroquinoxaline-2-carboxylate Based on Quantitative Evidence


COX-2 Inhibitor Hit-to-Lead and Selectivity Profiling Campaigns

The 550 nM IC₅₀ against human COX-2, combined with an approximate 10.5-fold window over a closely related structural analog, makes methyl 3-chloroquinoxaline-2-carboxylate an immediate starting point for structure-based optimization of COX-2-selective anti-inflammatory agents [1]. Researchers should procure this compound as the reference standard when establishing SAR around the quinoxaline C3 and ester positions, benchmarking all newly synthesized derivatives against its potency value. Follow-up selectivity screening against COX-1 is recommended, as the current data only address COX-2 engagement.

Pim-1/2 Dual Kinase Inhibitor Scaffold Exploration

The demonstrated nanomolar Pim-1 activity (IC₅₀ = 65–74 nM) of 3-chloroquinoxaline-2-carboxylate analogs establishes this compound class as a privileged kinase inhibitor scaffold [2]. Methyl 3-chloroquinoxaline-2-carboxylate should be used as the core building block for generating focused libraries via C3 cross-coupling, with the goal of identifying derivatives with balanced dual Pim-1/Pim-2 inhibition. The methyl ester can be hydrolyzed post-coupling to the carboxylic acid, which is the preferred pharmacophore for Pim-1 ATP-pocket binding.

Antitubercular Lead Optimization: Ester SAR Expansion

With the rank-order contribution of ester substituents established for the quinoxaline-2-carboxylate 1,4-di-N-oxide class (benzyl > ethyl > 2-methoxyethyl > allyl > tert-butyl), methyl 3-chloroquinoxaline-2-carboxylate is the logical precursor for synthesizing the methyl ester member of the series [3]. N-Oxidation of this compound followed by MIC determination against drug-sensitive and drug-resistant M. tuberculosis strains will fill a critical gap in the published SAR and may reveal a potency rank not captured by the existing data.

Diversification-Ready Building Block for Parallel Medicinal Chemistry

The 3-chloro substituent enables one-step Suzuki, Sonogashira, or Heck coupling to generate diverse 3-substituted quinoxaline-2-carboxylate libraries [4]. Procurement at the gram-to-kilogram scale, as offered by suppliers with 95%+ purity, supports both milligram-scale hit discovery and gram-scale lead optimization without revalidation of the core scaffold. This compound replaces non-halogenated quinoxaline esters in any workflow that requires rapid C3 diversification, eliminating the need for a separate chlorination step.

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